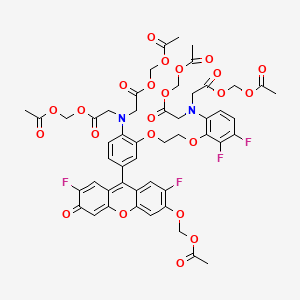

Fluo-4FF AM

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Fluo-4FF AM is a cell-permeant fluorescent calcium indicator. It is an analog of Fluo-4 with a lower calcium-binding affinity, making it suitable for detecting intracellular calcium levels in the 1 μM to 1 mM range . This compound is widely used in biological research for measuring calcium concentrations inside living cells.

Métodos De Preparación

Fluo-4FF AM is synthesized by esterifying Fluo-4FF with acetoxymethyl (AM) groups. This esterification allows the compound to permeate cell membranes. Once inside the cell, intracellular esterases cleave the AM groups, converting this compound into its charged, fluorescent form that is impermeable to the cell membrane .

Análisis De Reacciones Químicas

Fluo-4FF AM primarily undergoes hydrolysis reactions inside cells. The AM ester groups are hydrolyzed by intracellular esterases, resulting in the formation of the fluorescent Fluo-4FF . This reaction is crucial for the compound’s functionality as a calcium indicator.

Aplicaciones Científicas De Investigación

Fluo-4FF AM is extensively used in various scientific research fields:

Mecanismo De Acción

Fluo-4FF AM operates by increasing its fluorescence intensity upon binding to calcium ions. The compound is initially non-fluorescent but becomes highly fluorescent when it binds to calcium. This change in fluorescence is directly proportional to the concentration of intracellular calcium . The fluorescence intensity is measured using techniques such as fluorescence microscopy, flow cytometry, or fluorometry .

Comparación Con Compuestos Similares

Fluo-4FF AM is compared with other calcium indicators such as Fluo-4, Fluo-5F, and Fluo-5N. These compounds have different calcium-binding affinities, making them suitable for detecting various ranges of intracellular calcium levels . This compound’s lower calcium-binding affinity makes it unique for detecting higher calcium concentrations that would saturate the response of Fluo-3 and Fluo-4 .

Propiedades

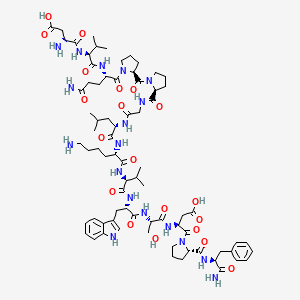

Fórmula molecular |

C50H46F4N2O23 |

|---|---|

Peso molecular |

1118.9 g/mol |

Nombre IUPAC |

acetyloxymethyl 2-[4-[3-(acetyloxymethoxy)-2,7-difluoro-6-oxoxanthen-9-yl]-N-[2-(acetyloxymethoxy)-2-oxoethyl]-2-[2-[6-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]-2,3-difluorophenoxy]ethoxy]anilino]acetate |

InChI |

InChI=1S/C50H46F4N2O23/c1-26(57)69-21-74-42-16-41-33(14-36(42)53)48(32-13-35(52)39(62)15-40(32)79-41)31-6-8-37(55(17-44(63)75-22-70-27(2)58)18-45(64)76-23-71-28(3)59)43(12-31)67-10-11-68-50-38(9-7-34(51)49(50)54)56(19-46(65)77-24-72-29(4)60)20-47(66)78-25-73-30(5)61/h6-9,12-16H,10-11,17-25H2,1-5H3 |

Clave InChI |

PIVFMXDTUPCMAP-UHFFFAOYSA-N |

SMILES canónico |

CC(=O)OCOC1=C(C=C2C(=C1)OC3=CC(=O)C(=CC3=C2C4=CC(=C(C=C4)N(CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C)OCCOC5=C(C=CC(=C5F)F)N(CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C)F)F |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-chlorophenyl)-8-[[1-(4-methyl-2-nitrophenyl)triazol-4-yl]methoxy]quinazolin-2-amine](/img/structure/B15136889.png)

![2-(2-methylpropylamino)-1-[(4R)-4-(6-methylpyridin-2-yl)-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl]ethanone](/img/structure/B15136921.png)

![4-anilino-N-methyl-6-[6-[4-[[2-[2-(1-methyl-2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetyl]amino]butylcarbamoyl]pyridin-3-yl]quinoline-3-carboxamide](/img/structure/B15136925.png)

![sodium;(5R)-6-(6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazin-2-ylmethylidene)-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B15136938.png)